molecular formula C11H9NO3S B1420317 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol CAS No. 925006-39-9

4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol

Cat. No. B1420317
M. Wt: 235.26 g/mol
InChI Key: FKDJRMBJHXFWHJ-UHFFFAOYSA-N
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Description

The compound “4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol” is a derivative of benzo[d]thiazole . Benzo[d]thiazole compounds have been studied for their antimicrobial activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol involves several steps, including the use of ethanol–HCl and ethyl acetate . The reactions are typically monitored by thin-layer chromatography .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole compounds have been studied . For example, it has been found that the presence of an O-alkyl moiety at certain positions of the phenyl group can affect the antimicrobial activity of the benzo[d]thiazole compounds .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been extensively studied for their antimicrobial and antioxidant activities. For instance, novel isoxazole derivatives showcasing the benzodioxane structure have been synthesized, exhibiting significant antimicrobial and strong antioxidant activities. This highlights their potential as antimicrobial agents, supported by molecular docking studies (Pothuri, Machiraju, & Rao, 2020). Furthermore, 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their B-Raf inhibitory and anti-proliferation activities, with certain compounds displaying potent biological activity, offering insights into the design of B-Raf inhibitors (Yang et al., 2012).

Material Applications

The effects of different donor substituents on the electrochemical and spectroelectrochemical properties of polymers derived from 2,3-dihydrobenzo[b][1,4]dioxin have been examined, demonstrating how changes in donor strength can alter the optical properties of these materials. This research provides valuable insights into the design of electroactive polymers with tailored optical characteristics (Tarkuç, Udum, & Toppare, 2009).

Antimicrobial and Antifungal Activity

A series of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines has been synthesized, with some showing comparable antibacterial and antifungal activity to standard drugs like ciprofloxacin and fluconazole. This underscores the potential of these compounds in developing new antimicrobial and antifungal agents (Kumar et al., 2013).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented . For example, certain compounds have been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Future Directions

The future directions for the study of similar compounds have been suggested in the literature . For instance, it has been proposed that the synthesis process could be simplified by starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11-12-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDJRMBJHXFWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655813
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol

CAS RN

925006-39-9
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,3-thiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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